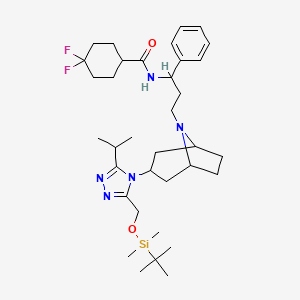
3-tert-ButyldimethylsilyloxymethylMaraviroc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-ButyldimethylsilyloxymethylMaraviroc is a chemical compound with the molecular formula C35H55F2N5O2Si and a molecular weight of 643.93 g/mol . It is a derivative of Maraviroc, a medication used to treat HIV infection by blocking the CCR5 receptor on T cells . The addition of the tert-butyldimethylsilyloxymethyl group enhances the compound’s stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-ButyldimethylsilyloxymethylMaraviroc involves multiple steps, starting from Maraviroc. The key step is the protection of the hydroxyl group in Maraviroc with a tert-butyldimethylsilyloxymethyl group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-tert-ButyldimethylsilyloxymethylMaraviroc undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: TBAF
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Alcohols or amines
Substitution: Various functionalized derivatives
Scientific Research Applications
3-tert-ButyldimethylsilyloxymethylMaraviroc has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of CCR5 receptor interactions and HIV entry inhibition.
Medicine: Investigated for its potential use in developing new antiviral therapies.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-tert-ButyldimethylsilyloxymethylMaraviroc involves its interaction with the CCR5 receptor on T cells. By binding to this receptor, the compound prevents the HIV virus from entering and infecting the cells . This inhibition is achieved through the steric hindrance and electronic effects provided by the tert-butyldimethylsilyloxymethyl group .
Comparison with Similar Compounds
Similar Compounds
Maraviroc: The parent compound, used as an HIV entry inhibitor.
Vicriviroc: Another CCR5 antagonist with a similar mechanism of action.
Aplaviroc: A CCR5 antagonist with different structural features.
Uniqueness
3-tert-ButyldimethylsilyloxymethylMaraviroc is unique due to the presence of the tert-butyldimethylsilyloxymethyl group, which enhances its stability and solubility compared to other CCR5 antagonists . This modification also provides additional steric and electronic effects, potentially improving its efficacy as an HIV entry inhibitor .
Properties
Molecular Formula |
C35H55F2N5O2Si |
|---|---|
Molecular Weight |
643.9 g/mol |
IUPAC Name |
N-[3-[3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-4,4-difluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C35H55F2N5O2Si/c1-24(2)32-40-39-31(23-44-45(6,7)34(3,4)5)42(32)29-21-27-13-14-28(22-29)41(27)20-17-30(25-11-9-8-10-12-25)38-33(43)26-15-18-35(36,37)19-16-26/h8-12,24,26-30H,13-23H2,1-7H3,(H,38,43) |
InChI Key |
LBACDBSTKSTSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















